1,4,7-Triazonane-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

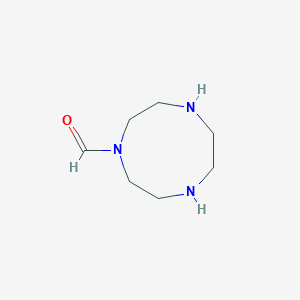

1,4,7-Triazonane-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

1,4,7-Triazonane-1-carbaldehyde is characterized by its triazacyclononane backbone, which allows for the formation of stable complexes with transition metals. The presence of the aldehyde functional group enhances its reactivity and versatility as a ligand. The molecular formula is C7H15N3O, and it has been shown to exhibit significant chelating abilities with various metal ions.

Coordination Chemistry

One of the primary applications of TAC is in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for:

- Metal Ion Binding : TAC can effectively coordinate with metals such as copper, cobalt, and nickel. Studies have demonstrated that TAC-based ligands can stabilize metal ions in various oxidation states, which is crucial for catalytic processes .

- Synthesis of Metal Complexes : Research has shown that TAC can be used to synthesize novel metal complexes that have potential applications in catalysis and materials science. For instance, TAC derivatives have been utilized to create catalysts for organic transformations, including alkene oxidation reactions .

Case Study: Copper Complexes

A notable study investigated the complexation of copper ions using TAC-based ligands. The research highlighted the formation of stable dinuclear copper complexes that exhibited enhanced catalytic activity in various reactions. The study provided insights into the electronic properties of these complexes and their potential use in industrial applications .

Catalysis

TAC has also been explored as a catalyst in organic synthesis. Its ability to stabilize metal ions allows it to facilitate several chemical reactions:

- Oxidation Reactions : TAC-mediated oxidation reactions have been reported, where the compound acts as a catalyst to convert alkenes into carbonyl compounds via a [3 + 2] oxidation addition mechanism. This pathway demonstrates the effectiveness of TAC in promoting chemical transformations under mild conditions .

- Biocatalysis : There is growing interest in employing TAC-based ligands for biocatalytic applications. By modifying the ligand structure, researchers aim to enhance selectivity and reactivity towards specific substrates, making it a promising candidate for green chemistry initiatives.

Bioconjugation

The incorporation of TAC into bioconjugation strategies represents another significant application:

- Targeted Drug Delivery : TAC can be functionalized to create bifunctional chelators that facilitate the attachment of therapeutic agents to targeting moieties. This approach is particularly relevant in developing targeted cancer therapies where precise delivery of drugs is critical .

- Radiopharmaceuticals : The ability of TAC to complex with radiometals has led to its use in radiopharmaceutical development. By attaching radioisotopes to TAC-based ligands, researchers can create imaging agents for diagnostic purposes in nuclear medicine .

Data Table: Summary of Applications

特性

CAS番号 |

112498-53-0 |

|---|---|

分子式 |

C7H15N3O |

分子量 |

157.21 g/mol |

IUPAC名 |

1,4,7-triazonane-1-carbaldehyde |

InChI |

InChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2 |

InChIキー |

HCJQGIXHIGWWEL-UHFFFAOYSA-N |

SMILES |

C1CNCCN(CCN1)C=O |

正規SMILES |

C1CNCCN(CCN1)C=O |

同義語 |

1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。